![molecular formula C17H19BrN2O2 B1626924 N-Fmoc-ethylenediamine hydrobromide CAS No. 352351-55-4](/img/structure/B1626924.png)
N-Fmoc-ethylenediamine hydrobromide
Overview
Description
N-Fmoc-ethylenediamine hydrobromide, also known as 9-Fluorenylmethyl N-(2-aminoethyl)carbamate hydrobromide or N-Fmoc-1,2-diaminoethane hydrobromide, is a biochemical used for proteomics research . It has a molecular formula of C17H18N2O2•HBr and a molecular weight of 363.25 .
Molecular Structure Analysis
The molecular structure of N-Fmoc-ethylenediamine hydrobromide consists of a fluorenylmethyl group attached to an ethylenediamine group via a carbamate linkage . The compound also includes a hydrobromide ion, which is common in many biochemicals to improve solubility .Physical And Chemical Properties Analysis
N-Fmoc-ethylenediamine hydrobromide is a solid at room temperature . It has a molecular weight of 363.25 and a molecular formula of C17H18N2O2•HBr . It should be stored at -20°C .Scientific Research Applications
Peptide Synthesis
N-Fmoc-ethylenediamine hydrobromide: is widely used as a protected building block in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amine functionality during the synthesis process, allowing for the sequential addition of amino acids to form peptides . This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it can be attached to a resin and then used to elongate the peptide chain in a controlled manner.
Cross-linking Reagent
Due to its bifunctional nature, N-Fmoc-ethylenediamine hydrobromide serves as a cross-linking reagent. It can be used to link two molecules that contain free carboxyl groups, forming a stable amide bond. This application is crucial in creating complex molecular structures in materials science and bioconjugation chemistry .
Antibacterial Hydrogels
Research has shown that amino acid-based hydrogels, which can be formed using compounds like N-Fmoc-ethylenediamine hydrobromide , exhibit broad-spectrum antibacterial activity. These hydrogels can be used in biomedical applications, such as wound dressings and coatings for medical devices, to prevent bacterial infections .
Safety and Hazards
N-Fmoc-ethylenediamine hydrobromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It should be handled with appropriate personal protective equipment, and exposure should be avoided .
Mechanism of Action
- The primary target of N-Fmoc-ethylenediamine hydrobromide is likely to be proteins or enzymes involved in cellular processes. However, specific targets have not been widely reported in the literature .
Target of Action
Mode of Action
Action Environment
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2.BrH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRZVRGZNSCCBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583805 | |
Record name | (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
352351-55-4 | |
Record name | (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 352351-55-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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